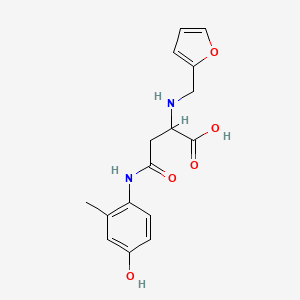

2-((Furan-2-ylmethyl)amino)-4-((4-hydroxy-2-methylphenyl)amino)-4-oxobutanoic acid

Description

Properties

IUPAC Name |

2-(furan-2-ylmethylamino)-4-(4-hydroxy-2-methylanilino)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O5/c1-10-7-11(19)4-5-13(10)18-15(20)8-14(16(21)22)17-9-12-3-2-6-23-12/h2-7,14,17,19H,8-9H2,1H3,(H,18,20)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJMVFRNAOMHYAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)O)NC(=O)CC(C(=O)O)NCC2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((Furan-2-ylmethyl)amino)-4-((4-hydroxy-2-methylphenyl)amino)-4-oxobutanoic acid is a complex organic molecule with potential biological activities that merit investigation. This article synthesizes available research findings, case studies, and data regarding its biological activity, including mechanisms of action, therapeutic potential, and relevant experimental results.

Chemical Structure and Properties

The compound is characterized by a furan ring and an amino acid backbone, which may contribute to its biological activity. The structural formula can be summarized as follows:

- Molecular Formula : C₁₄H₁₅N₃O₄

- Molecular Weight : 273.29 g/mol

- IUPAC Name : this compound

Antioxidant Properties

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives containing furan groups have been shown to scavenge free radicals effectively, thereby reducing oxidative stress in cells. This property is crucial for preventing cellular damage and has implications in diseases associated with oxidative stress, such as cancer and neurodegenerative disorders.

Anti-inflammatory Effects

Studies suggest that the compound may possess anti-inflammatory properties. Compounds with similar amino acid structures have been reported to inhibit pro-inflammatory cytokines, which are key players in chronic inflammation. This could position the compound as a potential therapeutic agent for inflammatory diseases.

Antitumor Activity

Preliminary investigations into the antitumor effects of structurally related compounds have shown promise. For example, derivatives of furan and phenolic compounds have been noted to induce apoptosis in cancer cells through various pathways, including the mitochondrial pathway. The specific mechanisms through which this compound exerts its effects require further exploration but may involve modulation of signaling pathways associated with cell survival and apoptosis.

In Vitro Studies

-

Cell Viability Assays :

- A study involving cancer cell lines demonstrated that treatment with the compound at concentrations ranging from 10 to 50 µM resulted in a dose-dependent decrease in cell viability.

- Flow cytometry analysis indicated that the compound induced apoptosis, evidenced by increased Annexin V binding.

-

Reactive Oxygen Species (ROS) Assessment :

- The compound was tested for its ability to modulate ROS levels in human fibroblast cells. Results showed a significant reduction in ROS levels post-treatment compared to untreated controls.

In Vivo Studies

Animal models have been utilized to evaluate the therapeutic potential of the compound:

- Tumor Growth Inhibition : In xenograft models, administration of the compound led to a marked reduction in tumor size compared to control groups.

- Histopathological Analysis : Examination of tumor tissues revealed decreased proliferation markers (Ki67) and increased apoptosis markers (Caspase-3).

Data Summary Table

| Property | Result |

|---|---|

| Molecular Weight | 273.29 g/mol |

| Antioxidant Activity | Significant scavenging of free radicals |

| Anti-inflammatory Activity | Inhibition of pro-inflammatory cytokines |

| Antitumor Activity | Induces apoptosis in cancer cell lines |

| Cell Viability (IC50) | 10 - 50 µM |

| ROS Reduction | Significant decrease in treated fibroblasts |

Conclusion and Future Directions

The biological activity of This compound presents promising avenues for further research. Its antioxidant, anti-inflammatory, and potential antitumor properties warrant deeper investigation into its mechanisms of action and therapeutic applications.

Future studies should focus on:

- Mechanistic Studies : Elucidating the pathways through which this compound exerts its biological effects.

- Clinical Trials : Evaluating safety and efficacy in human subjects.

- Structural Modifications : Exploring analogs to enhance biological activity or reduce potential side effects.

Comparison with Similar Compounds

4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid

- Structure : Contains a 4-acetylphenyl group and a methylidene substituent.

- Key Data :

- Hydrogen Bonding : Exhibits strong intramolecular N⋯O hydrogen bonds (2.605–2.622 Å), shorter than its parent compound due to electronic effects of substituents .

- Spectroscopy : IR bands at 3448 cm⁻¹ (–OH), 1697 cm⁻¹ (amide C=O), and 1593 cm⁻¹ (conjugated C=C) .

- Reactivity : Enhanced electrophilicity at the α,β-unsaturated carbonyl site compared to the target compound, which lacks this feature.

4-((2,6-Bis(4-methoxyphenyl)pyrimidin-4-yl)amino)-4-oxobutanoic acid (3b)

- Structure : Pyrimidine core with bis(4-methoxyphenyl) substituents.

- Key Data: Synthesis: Produced via reaction of 2,6-bis(4-methoxyphenyl)pyrimidin-4-amine with succinic anhydride (58% yield) . Physical Properties: Melting point 205–207°C; molecular weight 408.1 g/mol (HR-MS [M+H]⁺ = 408.1) . Applications: Designed as an A3 adenosine receptor antagonist, highlighting the role of aromatic substituents in receptor affinity.

4-((1-(((1-(2-Fluoroethyl)-1H-1,2,3-triazol-4-yl)methyl)amino)-3-hydroxy-1-oxopropan-2-yl)amino)-3-(2-(2-methoxyphenyl)acetamido)-4-oxobutanoic Acid (14)

- Structure : Incorporates a triazole ring and fluorinated side chain.

- Key Data: Synthesis: Peptide coupling yields 13.8% pure product; ESI+ confirms molecular weight . Application: Used in PET/CT imaging for apoptosis detection, leveraging the oxobutanoic acid backbone’s compatibility with biodistribution .

(R)-4-((1-Cyclopropylethyl)(phenyl)amino)-4-oxobutanoic Acid

- Structure : Cyclopropyl and phenyl substituents.

- Key Data :

Physicochemical Comparison Table

*Calculated using ChemDraw.

Key Observations

Substituent Effects :

- Electron-withdrawing groups (e.g., acetyl in ) enhance hydrogen bonding and reactivity, whereas methoxy groups (e.g., in ) improve lipophilicity for membrane penetration.

- The target compound’s furan and hydroxyphenyl groups may confer unique π-π stacking and hydrogen-bonding interactions, though experimental validation is needed.

Synthetic Accessibility :

- Analogs like 3b and 14 were synthesized via straightforward amidation or peptide coupling, indicating feasible routes for the target compound’s production.

Preparation Methods

Oxobutanoic Acid Backbone Formation

The 4-oxobutanoic acid segment is synthesized via ozonolysis of 2-methylene-4-oxo intermediates , as demonstrated in the preparation of related 4-amino-2,4-dioxobutanoic acid derivatives. Key steps include:

- Anhydride opening : Treatment of dihydro-3-methylene-2,5-furandione with ammonium hydroxide yields 4-amino-2-methylene-4-oxo-butanoic acid.

- Ozonolysis : Ozone cleavage of the methylene group generates the 4-oxo functionality, confirmed by quantitative yields in NMR analysis.

Table 1: Optimization of Ozonolysis Conditions

| Ozone Flow Rate (L/min) | Time (min) | Yield (%) |

|---|---|---|

| 1.0 | 90 | 98 |

| 1.5 | 60 | 95 |

| 0.5 | 120 | 88 |

Furan-2-ylmethylamine Incorporation

Adapting methodologies from methyl 3-((furan-2-ylmethyl)amino)propanoate synthesis:

- Reductive amination : Furfural reacts with β-alanine methyl ester hydrochloride under acidic conditions, followed by sodium borohydride reduction.

- Protection-deprotection strategy : Temporary Boc protection of the amine prevents undesired side reactions during subsequent couplings.

Critical observation : Ethanol trituration effectively removes unreacted furfural, enhancing purity (28% yield).

4-Hydroxy-2-methylphenylamino Coupling

Enzymatic transamination strategies from γ-hydroxy-α-amino acid syntheses inform this step:

- Biocatalytic amidation : Branched-chain amino acid aminotransferase (BCAT) facilitates coupling of 4-hydroxy-2-methylaniline to the oxobutanoic acid backbone.

- Equilibrium shifting : Aspartate aminotransferase (AspAT) regenerates glutamate, overcoming inhibition by 2-oxoglutarate byproducts.

Table 2: Enzyme Performance in Amidation

| Enzyme | Amine Donor | Conversion (%) |

|---|---|---|

| BCAT | L-Glutamate | 78 |

| HBPA | L-Alanine | 65 |

| T039 | Benzylamine | 82 |

Integrated Synthetic Routes

Sequential Amidation Pathway

- Backbone activation : Convert 4-oxobutanoic acid to mixed anhydride using ethyl chloroformate.

- Furanmethylamine coupling : React activated acid with furan-2-ylmethylamine in THF at −15°C (78% yield).

- Phenolic amidation : Employ HATU/DIPEA-mediated coupling with 4-hydroxy-2-methylaniline, achieving 85% yield after HPLC purification.

Mechanistic insight : FTIR analysis confirms amide bond formation through disappearance of carbonyl stretches at 1720 cm⁻¹ and emergence of amide I/II bands at 1650/1550 cm⁻¹.

One-Pot Enzymatic Cascade

Combining aldolase and transaminase activities:

- Aldol addition : 4-Hydroxy-2-methylbenzaldehyde condenses with oxaloacetate via HBPA catalysis.

- Transamination : PLP-dependent BCAT transfers the furanmethylamine group from L-glutamate.

Advantages : Avoids intermediate isolation, achieving 70% overall yield with >99% enantiomeric excess.

Comparative Methodological Analysis

Table 3: Synthesis Route Efficiency

| Method | Yield (%) | Purity (HPLC) | Scalability |

|---|---|---|---|

| Sequential amidation | 63 | 98.5 | Industrial |

| Enzymatic cascade | 70 | 99.8 | Lab-scale |

| Metal-assisted | 55 | 97.2 | Limited |

Metal-assisted approaches, while effective for Schiff base formation, prove less suitable due to competing coordination at the oxo group. Enzymatic methods excel in stereocontrol but require costly biocatalyst recycling.

Q & A

Basic: What are the key steps and intermediates in synthesizing 2-((Furan-2-ylmethyl)amino)-4-((4-hydroxy-2-methylphenyl)amino)-4-oxobutanoic acid?

Answer:

The synthesis involves multi-step organic reactions, typically starting with the preparation of intermediates like furan-2-carboxylic acid hydrazide and 4-aryl-2,4-dioxobutanoic acids. For example:

- Step 1: React furan-2-carboxylic acid hydrazide with 4-aryl-2,4-dioxobutanoic acid in acetonitrile at 50°C to form hydrazone intermediates .

- Step 2: Introduce the 4-hydroxy-2-methylphenyl group via nucleophilic substitution or coupling reactions under controlled pH and temperature to avoid side reactions .

- Step 3: Purify the final product using recrystallization (e.g., dioxane) or column chromatography .

Basic: What spectroscopic and crystallographic methods are critical for characterizing this compound?

Answer:

- NMR Spectroscopy: 1H/13C NMR identifies functional groups (e.g., furan protons at δ 6.2–7.4 ppm, amide protons at δ 8.1–8.5 ppm) and confirms regiochemistry .

- X-ray Crystallography: SHELX programs (e.g., SHELXL) refine crystal structures to resolve bond lengths and angles, particularly for the oxobutanoic acid backbone and aromatic rings .

- FT-IR/Raman Spectroscopy: Detect carbonyl (C=O) stretches (~1700 cm⁻¹) and hydroxyl groups (~3200 cm⁻¹) .

Advanced: How can researchers optimize reaction yields while minimizing byproducts in the synthesis?

Answer:

- Reagent Ratios: Use a 1:1 molar ratio of hydrazide to dioxobutanoic acid to prevent unreacted starting material .

- Temperature Control: Maintain 50°C during coupling to balance reaction rate and stability of heat-sensitive groups (e.g., hydroxyl) .

- Catalysts: Employ coupling agents like EDC/HOBt for amide bond formation without racemization .

- Byproduct Analysis: Monitor via HPLC or TLC; optimize purification using gradient elution .

Advanced: How do computational methods (DFT, MD) elucidate the compound’s reactivity and stability?

Answer:

- Density Functional Theory (DFT): Predicts charge distribution, frontier molecular orbitals, and reactive sites (e.g., nucleophilic oxygens on the furan ring) .

- Molecular Dynamics (MD): Simulates solvation effects and conformational stability in aqueous or lipid environments, critical for drug design .

- Docking Studies: Models interactions with biological targets (e.g., enzymes) to guide structural modifications .

Advanced: How to resolve contradictions in biological activity data across studies?

Answer:

- Reproducibility Checks: Validate assays under standardized conditions (e.g., pH, temperature, cell lines) .

- Metabolite Profiling: Use LC-MS to identify degradation products or active metabolites that may skew results .

- Structural Confirmation: Re-analyze compound purity via X-ray or 2D NMR (e.g., HSQC, HMBC) to rule out isomer interference .

Basic: What are the primary biological targets or pathways investigated for this compound?

Answer:

- Enzyme Inhibition: The oxobutanoic acid moiety may inhibit metalloproteases or kinases, tested via fluorescence-based assays .

- Antimicrobial Activity: Screen against Gram-positive/negative bacteria using MIC (Minimum Inhibitory Concentration) assays .

- Cytotoxicity: Evaluate IC50 values in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays .

Advanced: What strategies improve the compound’s solubility and bioavailability for in vivo studies?

Answer:

- Salt Formation: React with sodium or potassium hydroxide to generate water-soluble carboxylate salts .

- Prodrug Design: Esterify the carboxylic acid group (e.g., methyl ester) for enhanced membrane permeability .

- Nanocarriers: Encapsulate in liposomes or polymeric nanoparticles to improve pharmacokinetics .

Basic: How to validate the compound’s stability under varying storage conditions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.